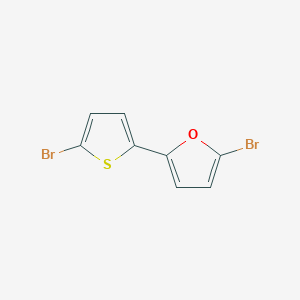
2-Bromo-5-(5-bromothiophen-2-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(5-bromothiophen-2-yl)furan is a heterocyclic compound that contains both furan and thiophene rings, each substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(5-bromothiophen-2-yl)furan typically involves the bromination of furan and thiophene derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-5-nitrofuran with 5-bromothiophene-2-boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(5-bromothiophen-2-yl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-5-(5-bromothiophen-2-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 2-Bromo-5-(5-bromothiophen-2-yl)furan exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(2-pyridyl)furan
- 5-Bromo-2-thiophenecarboxaldehyde
- 2-Bromo-5-nitrofuran
Uniqueness
2-Bromo-5-(5-bromothiophen-2-yl)furan is unique due to its dual bromine substitution on both the furan and thiophene rings. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C8H4Br2OS |
|---|---|
Molecular Weight |
307.99 g/mol |
IUPAC Name |
2-bromo-5-(5-bromothiophen-2-yl)furan |
InChI |
InChI=1S/C8H4Br2OS/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H |
InChI Key |
RHFCBNBVNBKTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















